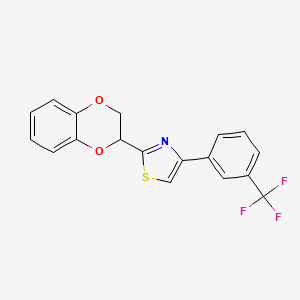
Caspase Inhibitor X
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspase Inhibitor X is a synthetic compound designed to inhibit the activity of caspases, which are a family of cysteine-dependent proteases. Caspases play crucial roles in apoptosis (programmed cell death), inflammation, and other cellular processes. Dysregulation of caspase activity is associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Caspase Inhibitor X typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in the synthesis include aldehydes, ketones, and nitriles, which are modified to form reversible inhibitors that bind to the catalytic cysteine of caspases .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis and purification processes. The production process is designed to be scalable and cost-effective, meeting the demands of pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Caspase Inhibitor X undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Caspase Inhibitor X has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of caspase activity and inhibition.
Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting caspase-related pathways
Mecanismo De Acción
Caspase Inhibitor X exerts its effects by binding to the active site of caspases, thereby preventing the cleavage of their substrates. This inhibition blocks the downstream signaling pathways involved in apoptosis and inflammation. The molecular targets of this compound include various caspases, such as caspase-3, caspase-8, and caspase-9. The inhibitor’s binding to the catalytic cysteine residue is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
Ac-YVAD-CHO: A potent inhibitor of caspase-1.
Ac-DEVD-CHO: Selective for caspase-3.
CrmA: A viral caspase inhibitor that inhibits caspase-1 and caspase-8
Uniqueness: Caspase Inhibitor X is unique in its ability to selectively inhibit multiple caspases with high potency and specificity. Unlike some other inhibitors, it does not exhibit significant off-target effects, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H12F3NO2S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C18H12F3NO2S/c19-18(20,21)12-5-3-4-11(8-12)13-10-25-17(22-13)16-9-23-14-6-1-2-7-15(14)24-16/h1-8,10,16H,9H2 |
Clave InChI |
FPXQYPGVDNEQKU-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





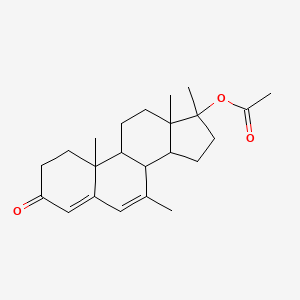
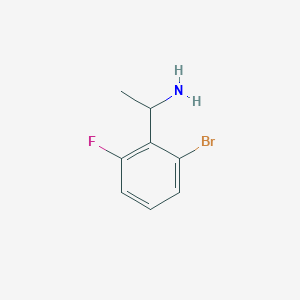
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
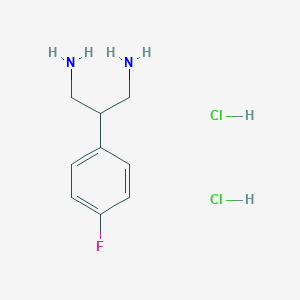
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
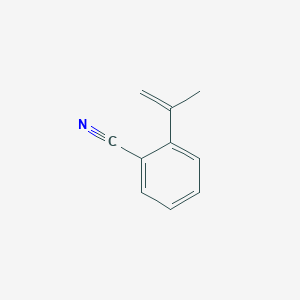

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
